

Personal protective equipment for handling FAM-DEALA-Hyp-YIPD

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Compound of Interest

Compound Name: FAM-DEALA-Hyp-YIPD

Cat. No.: B15138321

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Essential Safety and Handling Guide for FAM-DEALA-Hyp-YIPD

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This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the fluorescent HIF-1 α peptide, **FAM-DEALA-Hyp-YIPD**. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your experiments.

Personal Protective Equipment (PPE) and Handling

When working with **FAM-DEALA-Hyp-YIPD**, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Standard Laboratory Attire:

- Safety Glasses: Always wear safety glasses with side shields.
- Gloves: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
- Lab Coat: A standard lab coat should be worn at all times.

Handling Procedures:

- Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation risk.
- Avoid generating dust or aerosols. If handling the solid form, weigh it out carefully in a designated area.
- After handling, wash hands thoroughly with soap and water.

Operational Plan: Storage and Preparation of Stock Solutions

Proper storage and preparation are critical for the stability and performance of **FAM-DEALA-Hyp-YIPD**.

Parameter	Specification
Molecular Weight	1477.48 g/mol
Purity	≥95% (as determined by HPLC)
Storage	Store at -20°C upon receipt.
Solubility	Soluble in a suitable solvent such as DMSO.

Preparation of Stock Solution:

- Allow the vial to warm to room temperature before opening to prevent condensation.
- Reconstitute the peptide in a high-quality, anhydrous solvent like DMSO to a desired stock concentration (e.g., 1 mM).
- Vortex briefly to ensure the peptide is fully dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

- Store the aliquoted stock solution at -20°C.

Disposal Plan

Dispose of all waste materials containing **FAM-DEALA-Hyp-YIPD** in accordance with local, state, and federal regulations for chemical waste.

- Unused Product and Contaminated Materials: Collect in a designated, labeled, and sealed container for chemical waste disposal.
- Contaminated Labware: Decontaminate glassware and other reusable items according to your institution's standard procedures for chemical waste. Disposable labware should be discarded in the designated chemical waste stream.

Experimental Protocol: Fluorescence Polarization (FP) Displacement Assay

FAM-DEALA-Hyp-YIPD is utilized as a fluorescent probe in fluorescence polarization assays to study the binding interaction between the von Hippel-Lindau (VHL) protein and the HIF-1 α peptide. This assay can be used to screen for small molecules that disrupt this interaction.

Principle: The assay measures the change in the polarization of fluorescent light emitted by **FAM-DEALA-Hyp-YIPD** upon binding to the larger VHL protein. When the small, fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger VHL protein, its tumbling is restricted, leading to an increase in fluorescence polarization.^[1] Test compounds that inhibit the VHL/HIF-1 α interaction will displace the fluorescent peptide, causing a decrease in polarization.

Materials:

- **FAM-DEALA-Hyp-YIPD**
- Recombinant VHL protein complex (VCB: VHL, Elongin C, and Elongin B)
- Assay buffer (e.g., PBS, pH 7.4)
- Test compounds

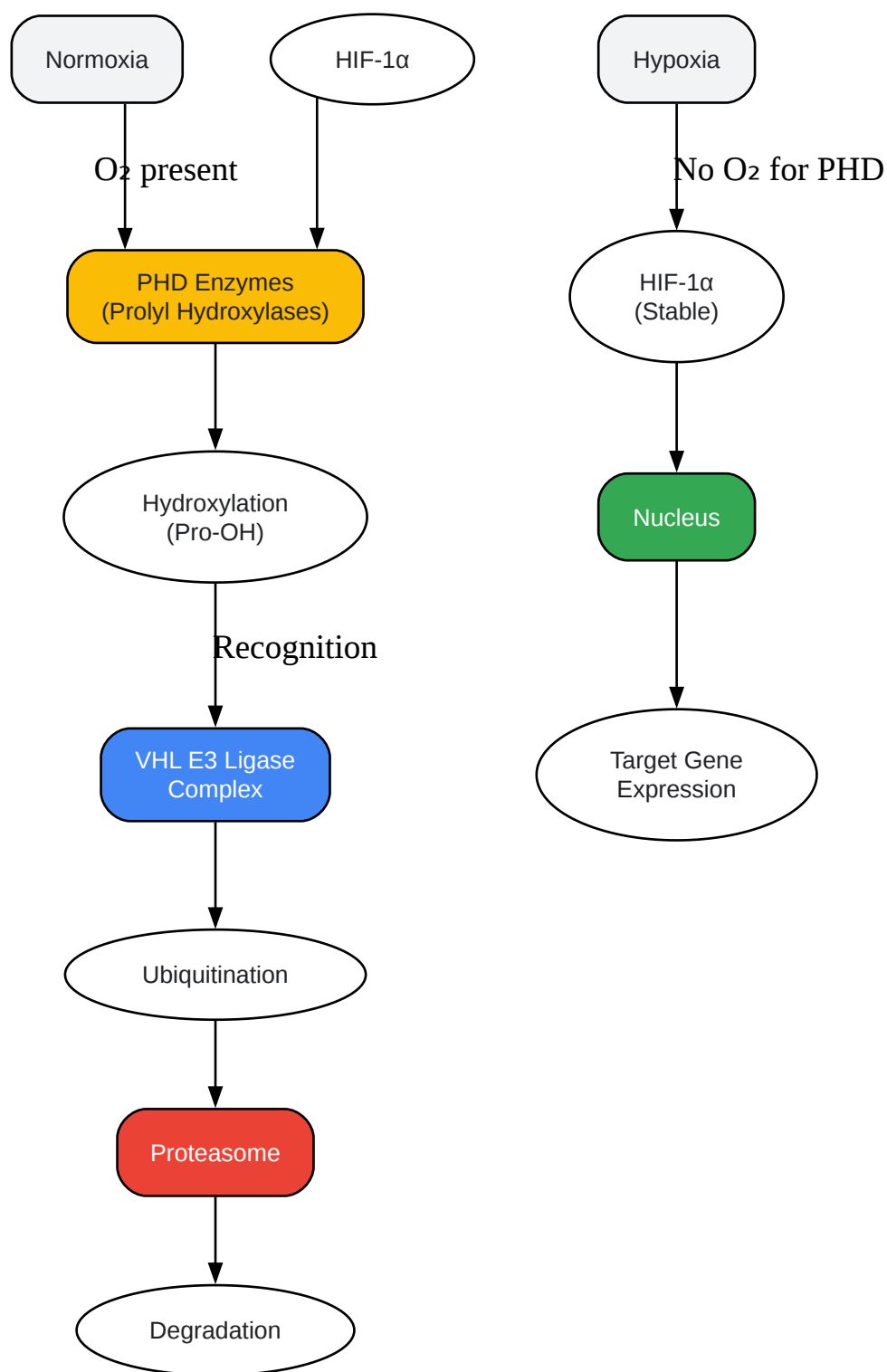
- Black, low-volume 384-well plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare Reagents:
 - Dilute **FAM-DEALA-Hyp-YIPD** in assay buffer to the final working concentration (the optimal concentration should be determined empirically but is typically in the low nanomolar range).
 - Dilute the VCB protein complex in assay buffer to the final working concentration.
 - Prepare a serial dilution of the test compounds in assay buffer.
- Assay Setup:
 - Add a small volume of the test compound dilutions to the wells of the 384-well plate.
 - Add the VCB protein complex to the wells containing the test compounds.
 - Add the **FAM-DEALA-Hyp-YIPD** probe to all wells.
 - Controls:
 - Minimum Polarization (Probe alone): Wells containing only the **FAM-DEALA-Hyp-YIPD** probe in assay buffer.
 - Maximum Polarization (Probe + Protein): Wells containing the **FAM-DEALA-Hyp-YIPD** probe and the VCB protein complex in assay buffer.
- Incubation:
 - Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
- Measurement:

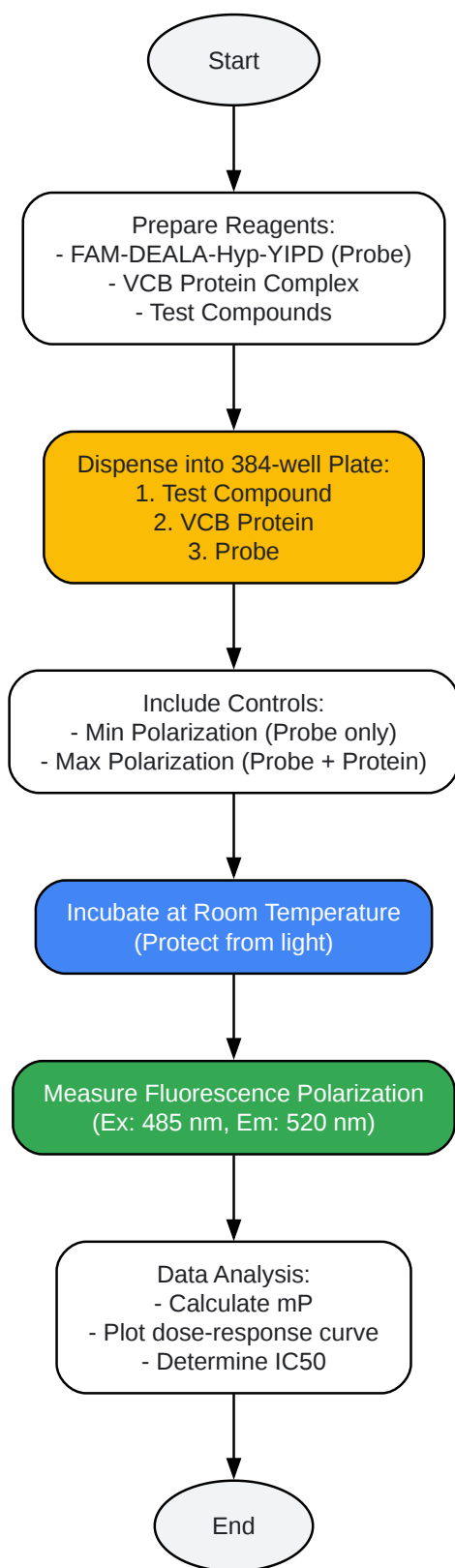
- Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters.
- Data Analysis:
 - Calculate the change in millipolarization (mP) units for each well.
 - Plot the mP values against the concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the bound probe).

Visualizations



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VHL/HIF-1α Signaling Pathway



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Fluorescence Polarization Assay Workflow

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References

- 1. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
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